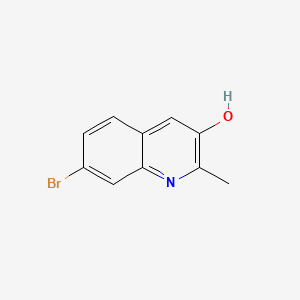

7-Bromo-2-methylquinolin-3-ol

Description

Significance of the Quinoline (B57606) Nucleus in Chemical Sciences

The quinoline scaffold is a privileged structure in medicinal chemistry due to the wide array of pharmacological activities exhibited by its derivatives. scispace.comnih.govrsc.org These activities include, but are not limited to, anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral properties. orientjchem.orgscispace.comnih.govrsc.org The versatility of the quinoline ring allows for the introduction of various substituents, which can significantly modulate the biological and chemical properties of the resulting compounds. orientjchem.orgscispace.com This adaptability makes the quinoline nucleus a focal point for the design and synthesis of novel bioactive molecules with potential therapeutic applications. orientjchem.orgnih.gov

Overview of Substituted Quinolines in Academic Research

Substituted quinolines are a broad class of compounds that have been extensively investigated in academic research. nih.govresearchgate.net Scientists have explored the synthesis and biological evaluation of numerous quinoline derivatives with diverse substitution patterns. nih.goviiarjournals.org These studies have led to the discovery of compounds with potent activities against various diseases, including breast cancer and multidrug-resistant bacterial infections. nih.govnih.gov The ability to modify the quinoline core at different positions allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. scispace.com

Specific Research Context of Halogenated Quinolinols

Within the vast family of quinoline derivatives, halogenated quinolinols have garnered particular attention. The introduction of halogen atoms, such as bromine, chlorine, and iodine, into the quinolinol framework can profoundly influence the compound's electronic properties, lipophilicity, and biological activity. semanticscholar.orgresearchgate.net Research has shown that halogenated 8-hydroxyquinolines, for instance, are used as topical antiseptics and have been investigated for their anticancer and antimycobacterial properties. researchgate.net The position and nature of the halogen substituent are critical in determining the specific biological effects of these compounds. nih.govacs.org

Rationale for Investigating 7-Bromo-2-methylquinolin-3-ol

Chemical and Physical Properties of this compound

The properties of this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| CAS Number | 13235-12-6 |

| Appearance | Solid |

| LogP | 2.727 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Note: The LogP value is a measure of the compound's lipophilicity.

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the bromination of 2-methylquinolin-3-ol (B1297092). The precursor, 2-methylquinolin-3-ol, can be prepared by the condensation of o-aminobenzaldehyde with chloroacetone (B47974). chemicalbook.com

Characterization of the synthesized compound is typically performed using a range of spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS): This technique is employed to determine the molecular weight and elemental composition of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl (-OH) group.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

7-bromo-2-methylquinolin-3-ol |

InChI |

InChI=1S/C10H8BrNO/c1-6-10(13)4-7-2-3-8(11)5-9(7)12-6/h2-5,13H,1H3 |

InChI Key |

TXJQUFHGWTWNEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C=CC(=CC2=N1)Br)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 7 Bromo 2 Methylquinolin 3 Ol

Reactions Involving the Hydroxyl Group (e.g., O-Alkylation, O-Acylation)

The hydroxyl group at the C-3 position of the quinoline (B57606) ring is a primary site for functionalization. Its reactivity is characteristic of phenolic hydroxyl groups, readily undergoing reactions such as O-alkylation and O-acylation.

O-Alkylation involves the conversion of the hydroxyl group into an ether. This is typically achieved by deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. A common derivative formed through this process is 7-bromo-2-methoxy-4-methylquinoline. chemsynthesis.com

O-Acylation introduces an ester functionality by reacting the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct.

These reactions are fundamental for modifying the solubility and electronic properties of the molecule, and for protecting the hydroxyl group during subsequent reactions at other positions.

| Reaction Type | Reagent Example | Product Class |

| O-Alkylation | Methyl iodide (CH₃I), Base (e.g., NaH) | 3-Methoxy derivative |

| O-Alkylation | Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | 3-Benzyloxy derivative |

| O-Acylation | Acetyl chloride (CH₃COCl), Base (e.g., Pyridine) | 3-Acetoxy derivative |

| O-Acylation | Benzoyl chloride (PhCOCl), Base (e.g., Pyridine) | 3-Benzoyloxy derivative |

Transformations at the Bromine Moiety (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling Reactions)

The bromine atom at the C-7 position is a versatile handle for introducing a wide range of substituents, primarily through palladium-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution on the electron-rich ring is generally challenging, these coupling reactions provide efficient pathways for C-C, C-N, and C-O bond formation.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron species, such as a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. wikipedia.orgnih.gov The reaction is catalyzed by a palladium complex in the presence of a base. libretexts.orgorganic-chemistry.org

Heck-Mizoroki Reaction: This method involves the palladium-catalyzed reaction of the aryl bromide with an alkene to create a substituted alkene. organic-chemistry.orgwikipedia.org The reaction typically requires a palladium catalyst and a base. wikipedia.orgnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the 7-bromoquinoline (B152726) scaffold and a terminal alkyne. organic-chemistry.orgsoton.ac.uk It is catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This method is highly effective for synthesizing aryl-alkyne structures. rsc.org

These reactions are instrumental in extending the molecular framework and synthesizing complex hybrid molecules.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C (Aryl-Aryl) |

| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | C-C (Aryl-Alkynyl) |

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system is susceptible to electrophilic aromatic substitution (EAS), although the reactivity and regioselectivity are influenced by the existing substituents. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen (e.g., -Cl, -Br) using a halogenating agent and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, though these reactions can be less effective on heterocyclic systems. masterorganicchemistry.com

The substitution will preferentially occur on the benzene (B151609) ring portion of the quinoline scaffold. The directing effects of the -OH, -CH₃, and -Br groups must be considered collectively to predict the most likely position of substitution, which would be the C-5 and C-8 positions, depending on steric hindrance and the precise reaction conditions.

Formation of Schiff Bases and Other Coordination Ligands

7-Bromo-2-methylquinolin-3-ol itself does not directly form Schiff bases, as this reaction requires the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). ekb.eg However, the scaffold can be chemically modified to participate in Schiff base formation. For instance, introduction of a formyl group onto the quinoline ring would enable subsequent condensation with a primary amine.

Despite this, the molecule possesses inherent potential as a coordination ligand. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can act as donor atoms, allowing the molecule to chelate with various metal ions. The formation of stable metal complexes with ligands derived from similar hydroxyquinoline scaffolds is well-documented. nih.govnih.gov These complexes can exhibit interesting photophysical or catalytic properties. The synthesis of such complexes typically involves reacting the quinoline ligand with a metal salt in a suitable solvent. mdpi.com

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The synthesis of hybrid molecules, which combine the this compound core with other functional molecular units, is a key strategy for developing new materials and compounds. The cross-coupling reactions discussed in section 3.2 are the most powerful tools for achieving this.

By strategically choosing the coupling partner in Suzuki, Heck, or Sonogashira reactions, a vast array of molecular fragments can be appended at the C-7 position. For example:

Suzuki coupling can be used to link the quinoline scaffold to other heterocyclic systems (e.g., thiophene, pyridine) or substituted phenyl rings, creating extended π-conjugated systems. nih.gov

Heck coupling allows for the introduction of vinyl groups, which can serve as handles for further polymerization or derivatization.

Sonogashira coupling provides a rigid linear alkynyl linker to connect the quinoline core to other chromophores, fluorophores, or biologically active moieties.

These synthetic strategies enable the rational design of complex molecules where the quinoline unit can act as a core structure, an electronic component, or a chelating fragment.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution NMR Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 7-Bromo-2-methylquinolin-3-ol. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known effects of substituents on the quinoline (B57606) ring system.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The methyl group (at position 2) would likely appear as a sharp singlet in the upfield region (around 2.5-2.8 ppm). The aromatic protons on the quinoline core would exhibit complex splitting patterns. For instance, the proton at C4 would be a singlet. The protons on the bromo-substituted benzene (B151609) ring (H5, H6, and H8) would show characteristic coupling patterns (doublets and doublets of doublets) based on their positions relative to each other and the bromine atom.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would display ten distinct signals corresponding to the ten carbon atoms of the this compound skeleton. The chemical shifts would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effects of the hydroxyl and methyl groups. For example, the carbon bearing the bromine (C7) and the carbons in its vicinity would have their chemical shifts significantly altered.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. COSY spectra would reveal the coupling relationships between adjacent protons, helping to piece together the arrangement of protons on the aromatic rings. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the ¹H and ¹³C assignments unequivocally. For instance, analysis of brominated methoxyquinoline derivatives has demonstrated the power of 2D NMR in confirming substitutions on the quinoline ring. nih.gov

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2-CH₃ | ~2.6 (s) | ~20 |

| C3-OH | Variable, broad | - |

| C4-H | ~7.5 (s) | ~125 |

| C5-H | ~8.0 (d) | ~128 |

| C6-H | ~7.4 (dd) | ~130 |

| C8-H | ~7.9 (d) | ~129 |

| C2 | - | ~155 |

| C3 | - | ~145 |

| C4a | - | ~127 |

| C5 | - | ~128 |

| C6 | - | ~130 |

| C7 | - | ~120 |

| C8 | - | ~129 |

| C8a | - | ~147 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum would reveal characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system would produce a series of sharp bands in the 1620-1450 cm⁻¹ region. scialert.netscielo.org.mx The C-O stretching of the phenol-like hydroxyl group would likely be observed around 1200-1250 cm⁻¹. The C-Br stretching vibration typically appears in the far-infrared region, usually between 500 and 600 cm⁻¹. Studies on the closely related compound 7-bromo-5-chloro-8-hydroxyquinoline have provided detailed assignments of these vibrational modes. sigmaaldrich.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give strong signals in the Raman spectrum, which are weak in the IR. The C-Br stretching vibration may also be more clearly observed in the Raman spectrum. The combination of both FTIR and Raman data allows for a complete assignment of the fundamental vibrational modes of the molecule, confirming the presence of all key functional groups. irphouse.comresearchgate.netnih.gov

Table 4.2: Expected Vibrational Frequencies for this compound Note: Based on data from similar quinoline structures.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch | 3200 - 3400 | FTIR |

| Aromatic C-H stretch | 3000 - 3100 | FTIR, Raman |

| C=C / C=N ring stretch | 1450 - 1620 | FTIR, Raman |

| O-H bend | 1300 - 1400 | FTIR |

| C-O stretch | 1200 - 1250 | FTIR |

| C-H in-plane bend | 1000 - 1300 | FTIR, Raman |

| C-H out-of-plane bend | 750 - 900 | FTIR |

| C-Br stretch | 500 - 600 | FTIR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound, which allows for the unambiguous determination of its elemental formula. For the molecular formula C₁₀H₈BrNO, the calculated monoisotopic mass can be precisely determined.

HRMS analysis would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and/or the protonated molecule [M+H]⁺. Due to the presence of one bromine atom, two peaks of nearly equal intensity would be observed, separated by approximately 2 mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This distinctive pattern is a clear indicator of a monobrominated compound.

Table 4.3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈BrNO |

| Calculated Exact Mass ([M]⁺ for ⁷⁹Br) | 236.9835 u |

| Calculated Exact Mass ([M]⁺ for ⁸¹Br) | 238.9815 u |

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible absorption spectroscopy provides insights into the electronic transitions within the molecule. The quinoline ring system is a chromophore that absorbs UV light. The spectrum of this compound in a suitable solvent (like ethanol (B145695) or acetonitrile) is expected to show multiple absorption bands.

These bands correspond to π → π* transitions within the aromatic quinoline system. scielo.br The presence of substituents (–OH, –CH₃, –Br) will influence the position (λ_max) and intensity (molar absorptivity, ε) of these bands. The hydroxyl group, acting as an auxochrome, is likely to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline. The electronic transitions can be further studied using computational methods like Time-Dependent Density Functional Theory (TD-DFT) to assign the specific molecular orbitals involved in each transition. nih.gov

Table 4.4: Expected UV-Vis Absorption Data for Quinolinol Derivatives Note: Values are representative for the quinolinol chromophore.

| Transition Type | Expected λ_max Range (nm) |

|---|---|

| π → π* | 280 - 350 |

| n → π* | > 320 (often as a shoulder) |

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking.

Table 4.5: Representative Crystallographic Data for an Isomer (8-Bromo-2-methylquinoline) Source: nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈BrN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0440 (17) |

| b (Å) | 13.467 (4) |

| c (Å) | 13.391 (4) |

| β (°) | 97.678 (4) |

| Volume (ų) | 901.4 (5) |

Advanced Luminescence and Photophysical Characterization (e.g., Fluorescence Quantum Yields, pH-dependent luminescence)

Many quinoline derivatives are known to be fluorescent, and the photophysical properties of this compound are of significant interest.

Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to its absorption maximum, the compound is expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The emission spectrum, quantum yield, and fluorescence lifetime are key parameters that characterize its luminescence. The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. atto-tec.comlibretexts.org It can be determined relative to a known standard. nih.goviss.com

pH-Dependent Luminescence: The presence of the acidic hydroxyl group and the basic quinoline nitrogen means that the compound's absorption and emission properties are likely to be highly dependent on the pH of the solution. At different pH values, the molecule can exist in cationic, neutral, or anionic forms, each with distinct electronic structures and, consequently, different photophysical properties. This can lead to significant shifts in the emission wavelength and changes in fluorescence intensity, making such compounds potentially useful as pH sensors.

Table 4.6: Key Luminescence Parameters for Characterization

| Parameter | Description |

|---|---|

| Excitation Wavelength (λ_ex) | Wavelength used to excite the molecule. |

| Emission Wavelength (λ_em) | Wavelength of maximum fluorescence intensity. |

| Stokes Shift | The difference in energy (or wavelength) between the absorption and emission maxima. |

| Fluorescence Quantum Yield (Φ_F) | Efficiency of the fluorescence process (photons emitted / photons absorbed). |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. |

Theoretical and Computational Chemistry of 7 Bromo 2 Methylquinolin 3 Ol

Quantum Chemical Calculations (DFT, MP2) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-Bromo-2-methylquinolin-3-ol. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful tools for determining the molecule's three-dimensional structure and the distribution of its electrons.

Electronic Structure: The electronic structure of a molecule dictates its reactivity and spectroscopic properties. DFT calculations can provide a detailed picture of the electron density distribution, highlighting regions that are electron-rich or electron-poor. The bromine atom, being highly electronegative, will inductively withdraw electron density from the quinoline (B57606) ring. Conversely, the hydroxyl and methyl groups are generally electron-donating. The interplay of these electronic effects governs the molecule's reactivity.

Key electronic properties that can be calculated include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For substituted quinolines, these frontier orbitals are typically delocalized over the aromatic system.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atom and the oxygen of the hydroxyl group are expected to be regions of high negative potential.

Table 1: Predicted Molecular Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value/Description | Computational Method |

| Optimized Geometry | Largely planar quinoline ring | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | Indicative of chemical reactivity | DFT, MP2 |

| MEP Surface | Negative potential around N and O atoms | DFT |

| Dipole Moment | Moderate to high polarity | DFT |

Prediction and Interpretation of Spectroscopic Data (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods are instrumental in predicting and interpreting the spectroscopic data of this compound, aiding in its structural confirmation and characterization.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. nih.gov These calculations provide predicted chemical shifts that can be compared with experimental data to confirm the molecular structure. The predicted shifts are sensitive to the electronic environment of each nucleus. For instance, the bromine atom's electron-withdrawing nature would deshield adjacent protons and carbons, leading to higher chemical shifts. The methyl and hydroxyl groups would have the opposite effect on their neighboring nuclei. The correlation between theoretical and experimental NMR data for quinoline derivatives has been shown to be high. nih.govresearchgate.net

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to show characteristic π-π* transitions of the quinoline aromatic system. The positions of these bands will be influenced by the substituents.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Features | Computational Method |

| ¹H NMR | Chemical shifts influenced by substituents | GIAO-DFT |

| ¹³C NMR | Deshielding effects from bromine atom | GIAO-DFT |

| UV-Vis (λmax) | π-π* transitions of the quinoline core | TD-DFT |

Tautomerism Studies of Quinolinols and Environmental Effects

Quinolinols, including this compound, can exist in different tautomeric forms. The most common tautomerism for a 3-hydroxyquinoline is the keto-enol tautomerism, where the proton from the hydroxyl group can migrate to the nitrogen atom of the quinoline ring, forming a quinolinone structure.

Computational studies can be used to investigate the relative stabilities of these tautomers in the gas phase and in different solvents. orientjchem.org By calculating the Gibbs free energy of each tautomer, the thermodynamically most stable form can be identified. The energy barriers for the interconversion between tautomers can also be calculated to understand the kinetics of the tautomerization process.

Environmental Effects: The polarity of the solvent can significantly influence the tautomeric equilibrium. nih.gov Polar solvents tend to stabilize the more polar tautomer. orientjchem.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the relative energies of the tautomers. researchgate.net For this compound, it is expected that the enol form would be more stable in nonpolar solvents, while the zwitterionic keto form might be stabilized in polar protic solvents. Studies on similar hydroxyquinoline systems have shown that the solvent's ability to form hydrogen bonds can dramatically influence the tautomerization process. nih.govbeilstein-journals.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of a small molecule, like this compound, with a biological target, typically a protein. mdpi.com These methods are crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand in the binding site of the protein and scoring them based on their binding energy. For this compound, docking studies could be used to explore its potential as an inhibitor for various enzymes, such as kinases or reverse transcriptases, where quinoline derivatives have shown activity. mdpi.comnih.gov The results would provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the ligand-protein complex over time. nih.gov Starting from a docked pose, an MD simulation can be run to assess the stability of the binding mode and to calculate the binding free energy. nih.gov These simulations track the movements of all atoms in the system, providing detailed information about the flexibility of the protein and the ligand, as well as the dynamics of their interactions. nih.gov This information is valuable for understanding the mechanism of action and for optimizing the structure of the ligand to improve its binding affinity. scilit.com

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational modeling plays a key role in modern SAR studies, particularly through Quantitative Structure-Activity Relationship (QSAR) models.

QSAR Modeling: QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors. These descriptors can be calculated from the molecular structure and can represent electronic, steric, hydrophobic, and topological properties.

A typical QSAR study involves:

Data Set: A collection of compounds with known biological activities.

Descriptor Calculation: Calculation of a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates the descriptors to the activity.

Model Validation: Rigorous validation of the model to ensure its predictive power.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. For quinoline derivatives, SAR studies have highlighted the importance of substituents at various positions for different biological activities. nih.govnih.gov For instance, the presence of a halogen at the 7-position has been shown to be favorable for antimalarial activity. nih.gov

Biological Activity Research Preclinical and Mechanistic Investigations

In Vitro Antimicrobial Efficacy Studies

The antimicrobial potential of bromo-substituted quinoline (B57606) derivatives has been an area of significant interest for researchers. These studies explore the efficacy of these compounds against a variety of pathogenic microorganisms.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

While direct studies on 7-Bromo-2-methylquinolin-3-ol are limited, research on analogous compounds provides valuable insights. For instance, derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov These compounds were found to be more effective against Gram-positive strains compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov The presence of the bromine atoms on the quinoline ring is thought to be crucial for this activity. Further studies on 7-bromoquinoline-5,8-dione derivatives have also confirmed their antibiotic potency. researchgate.net

The enhanced activity against Gram-positive bacteria may be attributed to the structural differences in the cell walls of these bacteria. mdpi.com Gram-positive bacteria have a thicker peptidoglycan layer which may be more susceptible to the actions of these compounds, whereas the outer membrane of Gram-negative bacteria can act as a barrier, preventing the entry of foreign molecules. mdpi.com

Table 1: Antibacterial Activity of Bromo-Substituted Quinoline Derivatives

| Compound Family | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings | Reference |

|---|---|---|---|---|

| 5,7-dibromo-2-methyl-8-hydroxyquinoline derivatives | Significant activity against S. aureus and B. subtilis | Less effective against E. coli and P. aeruginosa | Derivatives showed more potent activity than the parent compound. | nih.gov |

| 7-bromoquinoline-5,8-dione derivatives | Data not specified | Data not specified | Compounds confirmed to have antibiotic potency. | researchgate.net |

Antifungal Activity against Fungal Pathogens

The antifungal properties of bromo-substituted quinolines have also been investigated. Studies on 5,7-dibromo-2-methyl-8-quinolinol, a compound structurally related to this compound, have shown it to be one of the most fungitoxic among a series of tested derivatives. nih.gov This suggests that the presence and position of bromine atoms can significantly enhance antifungal efficacy. Derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have also been tested against the yeast Candida albicans, showing notable activity. nih.gov

The mechanism of antifungal action is not fully elucidated but may involve the disruption of fungal cell membrane integrity or the inhibition of essential enzymes. The lipophilicity conferred by the bromine atom may facilitate the passage of the compound through the fungal cell wall and membrane.

Table 2: Antifungal Activity of Bromo-Substituted Quinoline Derivatives

| Compound | Fungal Pathogen(s) | Key Findings | Reference |

|---|---|---|---|

| 5,7-dibromo-2-methyl-8-quinolinol | Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, Trichophyton mentagrophytes | Among the most fungitoxic of the tested 2-methyl analogues. | nih.gov |

| 5,7-dibromo-2-methyl-8-hydroxyquinoline derivatives | Candida albicans | Showed significant activity against this yeast. | nih.gov |

In Vitro Antiproliferative and Cytotoxic Activity in Cancer Cell Lines

The potential of quinoline derivatives as anticancer agents has been extensively studied, with a focus on their ability to inhibit the growth of and induce death in cancer cells.

Mechanisms of Action (e.g., DNA intercalation, enzyme inhibition, cell cycle arrest, apoptosis induction)

Bromo-substituted quinazolines, which share a similar heterocyclic core with quinolines, have been shown to induce apoptosis in leukemia cell lines. nih.gov For instance, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline was found to cause a significant decrease in cancer cell numbers in a dose-dependent manner. nih.gov The induction of apoptosis was confirmed through DNA fragmentation assays and fluorescence microscopy. nih.gov

Other related compounds, such as naphthylisoquinoline alkaloids, have been demonstrated to induce apoptosis in breast cancer cells via the intrinsic pathway. nih.gov This involves the disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production. nih.gov Furthermore, some quinoline derivatives have been shown to induce paraptosis, a form of programmed cell death distinct from apoptosis, in breast cancer cells, which is also associated with ROS generation and endoplasmic reticulum (ER) stress. researchgate.netdongguk.edu Studies on quinoline dibromide have indicated that it can block leukemic cells in the late S-phase of the mitotic cycle, suggesting an effect on DNA synthesis and cell proliferation. nih.gov

Structure-Activity Relationship Analysis for Anticancer Potential

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of quinoline derivatives. The presence of a halogen, such as bromine, on the quinoline ring is often associated with enhanced cytotoxic activity. nih.govmdpi.com The position of the substituent also plays a critical role in determining the biological activity. nih.gov

Anti-Inflammatory and Immunomodulatory Effects (in vitro or non-human in vivo)

While direct evidence for the anti-inflammatory and immunomodulatory effects of this compound is not available, the broader class of flavonoids and related heterocyclic compounds, which includes the quinoline scaffold, has been studied for these properties. For example, luteolin, a flavonoid, has demonstrated potent anti-inflammatory activity both in vitro and in vivo. nih.govcaldic.com Its mechanisms of action involve the regulation of key inflammatory pathways such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govcaldic.com

Given that many natural and synthetic compounds with anti-inflammatory properties share common structural motifs, it is plausible that this compound could also exhibit such activities. However, dedicated studies are required to confirm this and to elucidate the potential mechanisms involved.

Antimalarial and Antiprotozoal Activities (in vitro or non-human in vivo)

Currently, there is no publicly available scientific literature detailing the in vitro or in vivo antimalarial or antiprotozoal activities of this compound. While the quinoline scaffold is a well-known pharmacophore in the development of antimalarial drugs, such as chloroquine (B1663885) and mefloquine, and various substituted quinolines have demonstrated activity against Plasmodium falciparum and other protozoan parasites like Leishmania donovani and Trypanosoma brucei, specific studies on the 7-bromo-2-methyl substituted quinolin-3-ol derivative have not been reported. nih.govuantwerpen.benih.govnih.gov Research into other substituted quinolinone derivatives has identified compounds with activity against L. donovani and T. b. brucei, suggesting that the general structure may possess antiprotozoal potential. nih.gov However, without direct experimental evidence, the efficacy of this compound against these pathogens remains unknown.

Enzyme Inhibition Studies (e.g., Sphingosine (B13886) Kinase, Matrix Metalloproteinases)

There is a lack of specific research on the enzyme inhibitory activity of this compound. While a related compound, 7-Bromo-2-methylquinoline-5,8-dione, has been synthesized and used as a precursor in the development of potential sphingosine kinase inhibitors, no data is available for the 3-hydroxy analog. nih.gov The broader class of quinoline derivatives has been investigated for the inhibition of various enzymes. For instance, certain quinoline-based compounds have been shown to inhibit DNA-interacting enzymes. nih.gov However, no studies have specifically implicated this compound in the inhibition of sphingosine kinase or matrix metalloproteinases.

Photosynthesis Inhibition Studies (e.g., in plant chloroplasts or algae)

No studies have been published investigating the photosynthesis-inhibiting activity of this compound. Research has been conducted on other quinoline derivatives, specifically hydroxyquinolinecarboxamides, which have been shown to inhibit photosynthesis in spinach chloroplasts (Spinacia oleracea L.) and the green algae Chlorella vulgaris Beij. researchgate.netnih.gov These studies indicate that the quinoline scaffold can be a basis for designing photosynthesis inhibitors, but the specific effects of this compound on this process have not been evaluated.

Antioxidant Activity Investigations

The antioxidant properties of this compound have not been reported in the scientific literature. While various quinoline derivatives have been investigated for their antioxidant potential, with some showing activity in assays such as the DPPH and ABTS radical scavenging tests, there is no specific data available for this particular compound. nih.govbohrium.com The presence and position of substituent groups on the quinoline ring are known to significantly influence the antioxidant activity. nih.gov

Mechanistic Biological Studies (e.g., DNA cleavage studies, cellular uptake mechanisms)

There is no available research on the mechanistic biological studies of this compound, including its potential to induce DNA cleavage or its cellular uptake mechanisms. While some quinoline derivatives have been found to interact with DNA and inhibit enzymes like topoisomerase I, leading to DNA damage responses in cancer cells, these findings cannot be directly extrapolated to this compound. nih.govnih.gov Studies on other quinoline derivatives have also explored their effects on lysosome function and the induction of apoptosis. nih.gov However, the specific molecular mechanisms of this compound remain uninvestigated.

Applications in Materials Science and Analytical Chemistry

Development of Fluorescent Probes and Chemosensors

There is no available scientific literature detailing the use of 7-Bromo-2-methylquinolin-3-ol for pH-sensing applications.

Research on the application of this compound for the detection of metal ions, including copper (II), has not been found.

There are no published studies on the use of this compound in cellular imaging.

Coordination Chemistry and Metal Complex Formation

Specific studies on the synthesis and characterization of metal complexes involving this compound as a ligand are not present in the scientific literature.

Data from potentiometric studies or on the stability constants of metal complexes formed with this compound is not available.

Lack of Specific Research Data on the Corrosion Inhibition Properties of this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there is currently no specific research data detailing the corrosion inhibition properties of the chemical compound this compound. While the broader class of quinoline (B57606) derivatives has been studied for their applications in corrosion prevention, specific findings, and data tables for this particular compound are not present in the surveyed resources.

The performed searches aimed to uncover detailed research findings pertinent to the application of this compound in materials science, with a focus on its efficacy and mechanism as a corrosion inhibitor. However, the search results did not yield any studies that have investigated or reported on these specific properties.

General information on quinoline derivatives indicates their potential as corrosion inhibitors due to the presence of the electron-rich quinoline core and functional groups that can facilitate adsorption onto metal surfaces, thereby forming a protective barrier. These derivatives are known to be effective for various metals in acidic environments.

Despite this general understanding of the quinoline class of compounds, the absence of specific experimental data, such as inhibition efficiency, polarization curves, or surface analysis for this compound, makes it impossible to provide a detailed and accurate account of its corrosion inhibition characteristics as requested. The generation of scientifically accurate content, including data tables and in-depth research findings, is contingent on the availability of such primary research.

Therefore, the section on the corrosion inhibition properties of this compound cannot be developed at this time due to the lack of specific scientific evidence.

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been foundational. researchgate.netresearchgate.netpharmaguideline.com However, these often require harsh reaction conditions and can result in low yields and limited regioselectivity. Future research must focus on the development of more efficient, sustainable, and versatile synthetic routes to 7-Bromo-2-methylquinolin-3-ol and its analogs.

Promising avenues for exploration include:

Transition-Metal-Catalyzed C-H Functionalization: Recent advances in C-H activation and functionalization offer a more atom- and step-economical approach to constructing and modifying the quinoline core. rsc.org Research should be directed towards developing catalytic systems that can selectively introduce the bromo, methyl, and hydroxyl groups onto a pre-formed quinoline scaffold or assemble the substituted ring system from simpler precursors with high efficiency.

Flow Chemistry and Microreactor Technology: The use of microreactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, reduced side products, and enhanced safety. Developing a continuous flow process for the synthesis of this compound could enable scalable and cost-effective production.

Photocatalysis and Electrosynthesis: These green chemistry approaches can provide alternative energy sources to drive the synthesis, often under milder conditions. Investigating photocatalytic or electrochemical methods for key bond-forming steps in the synthesis of the target molecule could lead to more environmentally benign processes.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Methodology | Potential Advantages | Key Challenges |

| Improved Classical Methods | Well-established, readily available starting materials. | Harsh conditions, low yields, poor regioselectivity. |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. rsc.org | Catalyst cost and toxicity, optimization of reaction conditions. |

| Flow Chemistry | Scalability, improved safety, higher yields, and purity. | Initial setup cost, potential for clogging. |

| Photocatalysis/Electrosynthesis | Mild reaction conditions, use of renewable energy sources. | Substrate scope limitations, specialized equipment required. |

Table 1: Comparison of Potential Synthetic Methodologies for this compound.

Exploration of New Derivatization Strategies for Targeted Properties

The functional groups present in this compound serve as versatile handles for a wide range of derivatization reactions. Future research should systematically explore these possibilities to generate libraries of novel compounds with tailored properties for specific applications.

Key derivatization strategies to be explored include:

Modification of the 3-hydroxyl group: This group can be readily converted into ethers, esters, and other functional moieties to modulate lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications are crucial for tuning the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Functionalization at the 7-bromo position: The bromine atom is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide array of aryl, alkynyl, and amino substituents, significantly expanding the chemical space around the quinoline core. nih.gov

Reactions involving the 2-methyl group: The methyl group can be functionalized through various reactions, including oxidation, halogenation, or condensation, to introduce further diversity and complexity into the molecular structure.

Table 2 outlines potential derivatization pathways and their intended outcomes.

| Derivatization Site | Reaction Type | Potential Introduced Moieties | Targeted Properties |

| 3-hydroxyl | Etherification, Esterification | Alkyl chains, aromatic rings, polyethylene (B3416737) glycol (PEG) chains | Improved solubility, metabolic stability, targeted delivery. |

| 7-bromo | Suzuki, Sonogashira, Buchwald-Hartwig couplings | Aryl, heteroaryl, alkynyl, amino groups | Enhanced biological activity, altered electronic properties for materials applications. nih.gov |

| 2-methyl | Oxidation, Halogenation, Condensation | Carboxylic acids, aldehydes, extended conjugated systems | New reactive handles, modulation of steric and electronic properties. |

Table 2: Potential Derivatization Strategies for this compound.

Advanced Mechanistic Insights into Biological Activities

While quinoline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, the specific mechanisms of action are often not fully understood. nih.govresearchgate.netnih.gov Future research should employ advanced techniques to elucidate the molecular targets and signaling pathways affected by derivatives of this compound.

Key areas for investigation include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of bioactive derivatives.

Enzyme Inhibition Studies: Investigating the potential of these compounds to inhibit key enzymes involved in disease pathogenesis, such as kinases, topoisomerases, or proteases. nih.gov

Molecular Modeling and Simulation: Employing computational methods to predict binding modes, understand structure-activity relationships at the molecular level, and guide the design of more potent and selective analogs.

Design of Next-Generation Chemosensors and Functional Materials

The inherent fluorescence and chelating properties of the quinoline scaffold make it an attractive platform for the development of chemosensors and functional materials. researchgate.netmdpi.comcrimsonpublishers.comrsc.orgrsc.orgnih.govresearchgate.netrsc.orgasianpubs.org The specific substitution pattern of this compound can be leveraged to create novel systems with enhanced sensitivity and selectivity.

Future research directions in this area include:

Fluorescent Probes for Metal Ions and Biomolecules: Designing and synthesizing derivatives that exhibit a change in fluorescence upon binding to specific analytes. The 3-hydroxyl and the nitrogen atom of the quinoline ring can act as a binding site, and the electronic properties can be tuned by derivatization at the 7-bromo position.

Organic Light-Emitting Diodes (OLEDs): Exploring the potential of these compounds as emissive materials or hosts in OLEDs. The rigid quinoline core and the potential for extending conjugation through derivatization are desirable features for such applications.

Nonlinear Optical (NLO) Materials: Investigating the NLO properties of derivatives with tailored donor-acceptor architectures, which could be achieved by strategic functionalization of the quinoline ring.

Overcoming Challenges in Structure-Activity Relationship Elucidation

Establishing a clear and predictive structure-activity relationship (SAR) is a major challenge in the development of new therapeutic agents and functional materials. cas.org For derivatives of this compound, this will require a systematic and multidisciplinary approach.

Key challenges and strategies to overcome them include:

Synthesis of Diverse and Focused Compound Libraries: The development of efficient and modular synthetic routes, as discussed in section 8.1, is crucial for generating the necessary chemical diversity to establish robust SAR. cas.org

High-Throughput Screening (HTS): Implementing HTS assays to rapidly evaluate the biological activity or functional properties of large numbers of derivatives will be essential to identify promising lead compounds and discern SAR trends.

Computational SAR and QSAR Modeling: Utilizing quantitative structure-activity relationship (QSAR) models and other computational tools to analyze the data from HTS and guide the design of subsequent generations of compounds with improved properties. georgiasouthern.edu

Integration of Multiple Data Sources: Combining data from in vitro assays, in vivo studies, and computational modeling will provide a more comprehensive understanding of the SAR and increase the likelihood of success in developing new applications for this versatile scaffold.

Q & A

Q. What are the established synthetic routes for 7-Bromo-2-methylquinolin-3-ol, and what factors influence reaction efficiency?

The compound is typically synthesized via bromination of 2-methylquinolin-3-ol using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile. Reaction efficiency depends on temperature control (room temperature to mild heating), stoichiometry of brominating agents, and solvent polarity. Lower yields due to side reactions (e.g., over-bromination) can be mitigated by stepwise addition of NBS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

Q. How does the substitution pattern of this compound influence its solubility and reactivity?

The hydroxyl group enhances solubility in polar solvents (e.g., DMSO), while the bromine atom increases electrophilicity, making it reactive in cross-coupling reactions. The methyl group at position 2 sterically hinders certain reactions, necessitating optimized conditions for derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or anticancer activity (e.g., moderate vs. high potency) may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

- Standardized Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Purity Verification : Employ HPLC (>98% purity) to rule out byproduct interference .

- Meta-Analysis : Compare data across studies with similar experimental designs .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in quinoline derivatives?

- Computational Modeling : DFT calculations to map electronic effects of substituents on binding affinity .

- Analog Synthesis : Systematic substitution of bromine, methyl, or hydroxyl groups to assess activity shifts. For example, replacing bromine with chlorine alters DNA gyrase inhibition profiles .

- Biological Target Profiling : Use enzyme inhibition assays (e.g., cytochrome P450) to correlate substituents with mechanistic pathways .

Q. How can reaction conditions be optimized for scaling up this compound synthesis without compromising yield?

Industrial-scale optimization involves:

- Continuous Flow Reactors : Enhance heat/mass transfer for bromination reactions .

- Catalyst Screening : Transition metal catalysts (e.g., Pd) for regioselective bromination .

- Solvent Recycling : Reduce costs by recovering acetonitrile via distillation .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?

- Nonlinear Regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).

- ANOVA with Post-Hoc Tests : Compare efficacy across derivatives (e.g., 7-Bromo vs. 6-Bromo analogs) .

Q. How should researchers address conflicting crystallographic data on quinoline derivatives?

- Single-Crystal X-ray Refinement : Validate bond lengths/angles against databases (e.g., Cambridge Structural Database) .

- Temperature-Dependent Studies : Resolve discrepancies in melting points by standardizing measurement conditions (e.g., DSC) .

Biological Activity and Mechanisms

Q. What are the hypothesized mechanisms behind the antimicrobial activity of this compound?

The compound inhibits DNA gyrase in bacteria by binding to the ATPase domain, disrupting DNA supercoiling. Bromine enhances hydrophobic interactions with the enzyme’s active site, while the hydroxyl group stabilizes binding via hydrogen bonds .

Q. How does this compound compare to structurally similar compounds in anticancer assays?

Methodological Best Practices

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Nitrile gloves, face shields, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors .

Q. How can researchers validate the purity of synthesized this compound?

- HPLC : Retention time comparison with commercial standards.

- Elemental Analysis : Match experimental vs. theoretical C/H/N/Br ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.